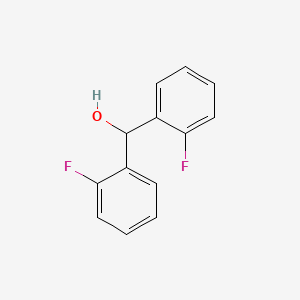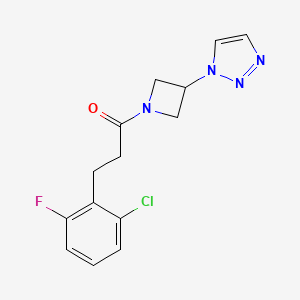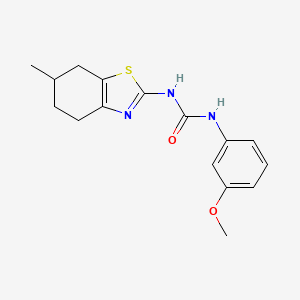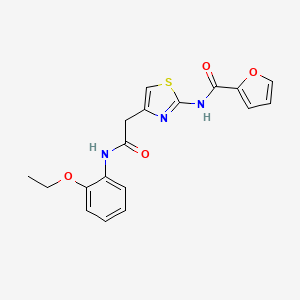
Bis(2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-fluorophenyl)methanol: is an organic compound characterized by the presence of two fluorine atoms attached to phenyl rings, which are in turn connected to a central methanol group
Mecanismo De Acción
Target of Action
Bis(2-fluorophenyl)methanol is a chemical compound that primarily targets organic molecules. It participates in nucleophilic substitution reactions, allowing for the introduction of the this compound moiety into target molecules .
Mode of Action
The interaction of this compound with its targets involves the modification of organic molecules. This enables the creation of diverse chemical structures . The compound’s mode of action is primarily through the process of nucleophilic substitution .
Biochemical Pathways
It is known that the compound can cause modifications in organic molecules, potentially affecting various biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific organic molecules it targets. By introducing the this compound moiety into these molecules, the compound can significantly alter their structure and function .
Análisis Bioquímico
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-fluorophenyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromofluorobenzene with butane, lithium derivative, and ethyl formate . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar starting materials and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or organolithium compounds in the presence of suitable solvents.
Major Products:
Oxidation: Formation of bis(2-fluorophenyl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-fluorophenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its fluorinated structure can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and resins can enhance their thermal and chemical resistance.
Comparación Con Compuestos Similares
Bis(4-fluorophenyl)methanol: Similar in structure but with fluorine atoms at the para position.
Bis(3-fluorophenyl)methanol: Another isomer with fluorine atoms at the meta position, used in different synthetic applications.
Uniqueness: Bis(2-fluorophenyl)methanol is unique due to the ortho positioning of the fluorine atoms, which can significantly influence its chemical behavior and reactivity compared to its isomers. This positioning can lead to different steric and electronic effects, making it suitable for specific applications where other isomers may not be as effective.
Propiedades
IUPAC Name |
bis(2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWHHGVNDORBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-difluorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2628082.png)
![2-[4-(butane-1-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2628083.png)


![ethyl 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)propanoate](/img/structure/B2628087.png)
![methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2628089.png)
![7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2628090.png)
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2628093.png)
![6-(4-Fluorophenyl)-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2628094.png)
![4-ETHOXY-3-[(FURAN-2-YLMETHYL)AMINO]-4-OXOBUTANOIC ACID](/img/structure/B2628097.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2628098.png)

![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methanamine;dihydrochloride](/img/structure/B2628103.png)

